An In-depth Technical Guide to 1-Bromo-2-hexene: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Bromo-2-hexene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-hexene is an organobromine compound and a member of the allyl halide family. Its chemical structure, featuring a bromine atom attached to a carbon adjacent to a carbon-carbon double bond, makes it a versatile reagent and intermediate in organic synthesis. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-2-hexene, along with insights into its synthesis and reactivity, tailored for professionals in research and drug development.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 1-Bromo-2-hexene. These properties are crucial for its handling, storage, and application in synthetic chemistry.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C6H11Br | [1][2] |
| Molecular Weight | 163.06 g/mol | [2] |
| CAS Number | 34686-76-5 | [1] |
| Appearance | Light yellow liquid | [3] |
| Odor | Characteristic | [3] |
| Density | 1.213 g/cm³ | [1] |
| Boiling Point | 151.605°C at 760 mmHg | [1] |
| Melting Point | -102.35°C (estimate) | [1] |
| Flash Point | 41.949°C | [1] |
| Refractive Index | 1.3968 (estimate) | [1] |
| Vapor Pressure | 4.643 mmHg at 25°C | [1] |
Computed Properties
| Property | Value | Reference |
| XLogP3 | 2.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 162.00441 Da | [2] |
| Monoisotopic Mass | 162.00441 Da | [4] |
| Complexity | 48.1 | [2] |
| Heavy Atom Count | 7 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 1-Bromo-2-hexene.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-2-hexene displays characteristic absorption peaks that confirm its molecular structure. Key features include:
-
sp² C-H stretching: A sharp absorption peak is observed around 3000 cm⁻¹, indicative of the C-H bonds on the carbon-carbon double bond.[5]
-
C=C stretching: A band in the region of 1590-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond.[5]
-
sp³ C-H stretching: Peaks appearing just below 3000 cm⁻¹ are attributed to the C-H bonds of the saturated alkyl portion of the molecule.[5] It is important to note that the bromine atom does not exhibit a characteristic absorption in the IR spectrum.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectral data with peak assignments were not available in the initial search, ¹H NMR and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of 1-Bromo-2-hexene. For the related isomer, 6-Bromo-1-hexene, detailed ¹H and ¹³C NMR data is available, which can serve as a reference for spectral interpretation.[6]
Synthesis of 1-Bromo-2-hexene
A common synthetic route to 1-Bromo-2-hexene involves the reaction of 2-hexen-1-ol with a brominating agent.[1] One documented method utilizes N-Bromosuccinimide and triphenylphosphine.[1] Another approach involves the reaction with sulfuric acid and hydrogen bromide.[1]
The following diagram illustrates a generalized workflow for the synthesis and purification of 1-Bromo-2-hexene.
Caption: A typical workflow for the synthesis and purification of 1-Bromo-2-hexene.
Chemical Reactivity and Potential Applications
As an allylic halide, 1-Bromo-2-hexene is expected to undergo a variety of nucleophilic substitution reactions. The double bond also allows for electrophilic addition reactions.
Nucleophilic Substitution
The bromine atom in 1-Bromo-2-hexene can be displaced by a wide range of nucleophiles, making it a valuable precursor for the synthesis of more complex molecules. It can be used in the formation of ethers, esters, amines, and other functional groups.
Electrophilic Addition
The carbon-carbon double bond in 1-Bromo-2-hexene can react with electrophiles. For instance, the addition of bromine (Br₂) across the double bond would lead to the formation of a dibromo-substituted hexane derivative.[7]
The following diagram illustrates the general mechanism of electrophilic addition of bromine to an alkene, which is a characteristic reaction for compounds like 1-Bromo-2-hexene.
Caption: Mechanism of electrophilic addition of bromine to a double bond.
Safety Information
1-Bromo-2-hexene is a flammable liquid and vapor.[4] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] There is also a potential for it to cause genetic defects and cancer.[4]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Keep the container tightly closed and store in a well-ventilated place.[4]
-
Ground and bond the container and receiving equipment.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
Use only non-sparking tools.[4]
-
Take precautionary measures against static discharges.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, and spray.[4]
In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[4] If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] In case of fire, use appropriate extinguishing media.[4]
Conclusion
1-Bromo-2-hexene is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, characteristic of an allylic halide, allows for its use in a variety of organic transformations. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development, particularly in the field of drug discovery and synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Bromohex-2-ene | C6H11Br | CID 54303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. brainly.com [brainly.com]
- 6. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
